molecular formula C15H11FO5 B6408294 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid CAS No. 1261914-41-3

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6408294
CAS No.: 1261914-41-3
M. Wt: 290.24 g/mol
InChI Key: NXWHUPOXNYIOKZ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a fluoro group, a methoxycarbonyl group, and a hydroxybenzoic acid moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Properties

IUPAC Name

4-(2-fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)9-3-4-10(12(16)6-9)11-5-2-8(14(18)19)7-13(11)17/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWHUPOXNYIOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691427
Record name 2'-Fluoro-2-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-41-3
Record name 2'-Fluoro-2-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methoxycarbonyl group can produce an alcohol .

Scientific Research Applications

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the hydroxybenzoic acid moiety may participate in hydrogen bonding and other interactions. These properties contribute to its biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 2-Fluoro-4-methoxycarbonylbenzeneboronic acid

Uniqueness

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and biological properties.

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